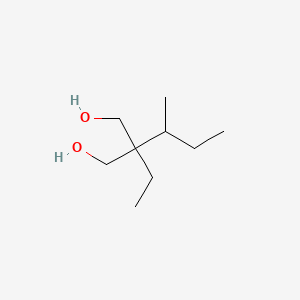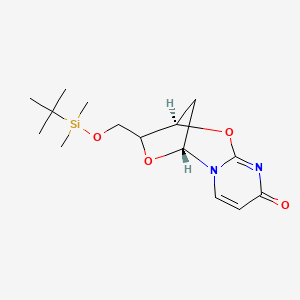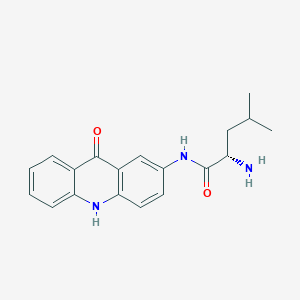
N-(L-Leucyl)-2-aminoacridone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(L-Leucyl)-2-aminoacridone is a compound that combines the amino acid L-leucine with 2-aminoacridone. This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The combination of an amino acid with an acridone moiety can result in unique properties that make it useful for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(L-Leucyl)-2-aminoacridone typically involves the coupling of L-leucine with 2-aminoacridone. This can be achieved through peptide bond formation using standard peptide synthesis techniques. One common method is the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under mild conditions to ensure the preservation of the functional groups.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using automated peptide synthesizers. These machines can handle the repetitive steps of peptide bond formation, ensuring high yield and purity. Additionally, the use of solid-phase peptide synthesis (SPPS) can facilitate the production of this compound on a larger scale.
Análisis De Reacciones Químicas
Types of Reactions
N-(L-Leucyl)-2-aminoacridone can undergo various chemical reactions, including:
Oxidation: The amino group in the acridone moiety can be oxidized to form corresponding oxides.
Reduction: The carbonyl group in the leucine residue can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
N-(L-Leucyl)-2-aminoacridone has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of protein interactions and enzyme activity due to its peptide nature.
Industry: It can be used in the production of materials with specific properties, such as fluorescence or binding affinity.
Mecanismo De Acción
The mechanism of action of N-(L-Leucyl)-2-aminoacridone involves its interaction with specific molecular targets. The leucine residue can interact with amino acid transporters, facilitating the uptake of the compound into cells. Once inside the cell, the acridone moiety can intercalate with DNA or interact with proteins, affecting their function. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-(L-Leucyl)-L-leucine: Another peptide compound with similar properties but lacking the acridone moiety.
2-aminoacridone: The parent compound without the leucine residue.
N-acetyl-L-leucine: A modified leucine derivative with different pharmacokinetic properties.
Uniqueness
N-(L-Leucyl)-2-aminoacridone is unique due to its combination of an amino acid and an acridone moiety. This combination results in properties that are not present in either component alone, such as enhanced binding affinity and specific biological activity.
Propiedades
Fórmula molecular |
C19H21N3O2 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methyl-N-(9-oxo-10H-acridin-2-yl)pentanamide |
InChI |
InChI=1S/C19H21N3O2/c1-11(2)9-15(20)19(24)21-12-7-8-17-14(10-12)18(23)13-5-3-4-6-16(13)22-17/h3-8,10-11,15H,9,20H2,1-2H3,(H,21,24)(H,22,23)/t15-/m0/s1 |
Clave InChI |
SKTYNEUNWSKXMK-HNNXBMFYSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
SMILES canónico |
CC(C)CC(C(=O)NC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Tert-butyl 2-amino-1-[(4-aminophenyl)methyl]piperidine-4-carboxylate](/img/structure/B13745683.png)
![Phenol, 4,4'-[1,4-phenylenebis(azo)]bis-](/img/no-structure.png)



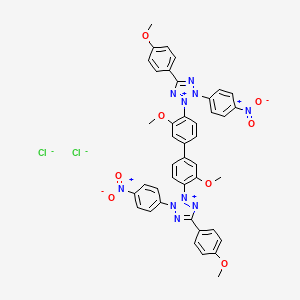
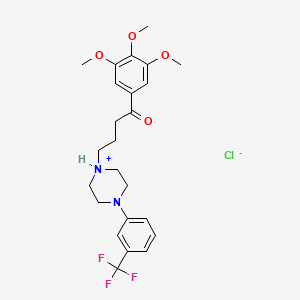
![1,3-Propanediol, 2-[1-(6-amino-9H-purin-9-yl)-2-hydroxyethoxy]-](/img/structure/B13745724.png)
